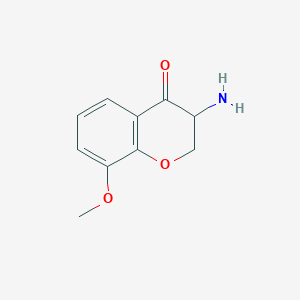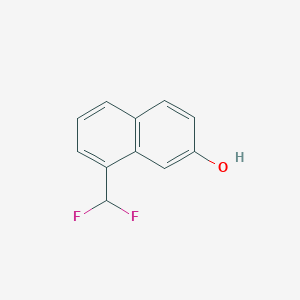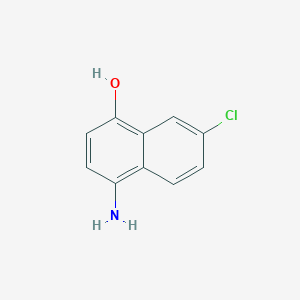
2-(4,6-Dimethylquinolin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dimethylquinolin-2-yl)acetonitrile is a chemical compound with the molecular formula C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile typically involves the reaction of 4,6-dimethylquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
2-(4,6-Dimethylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases (e.g., NaH), oxidizing agents (e.g., H₂O₂), and reducing agents (e.g., LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4,6-Dimethylquinolin-2-yl)acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4,6-Dimethylquinolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4,6-Dimethylquinolin-2-yl)acetonitrile can be compared with other quinoline derivatives such as:
- 2-(4-Methylquinolin-2-yl)acetonitrile
- 2-(6-Methylquinolin-2-yl)acetonitrile
- 2-(4,6-Dimethylquinolin-2-yl)ethanamine
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications .
Propriétés
Numéro CAS |
1437433-77-6 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-(4,6-dimethylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H12N2/c1-9-3-4-13-12(7-9)10(2)8-11(15-13)5-6-14/h3-4,7-8H,5H2,1-2H3 |
Clé InChI |
BTCSZCOYTPVVIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)


![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)

![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)


![7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B11901718.png)


![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11901728.png)
